Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- is a chemical compound with a complex structure that includes sulfur and nitrogen atoms. It is known for its distinctive odor and is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- typically involves the reaction of ethanethiol with a propanediylbis(ethylimino) compound under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form simpler thiol compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include disulfides, simpler thiols, and substituted ethanethiol derivatives. These products have various applications in chemical synthesis and industrial processes.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis-: A similar compound with a methyl group instead of an ethyl group.
2,2’-(Ethylenedioxy)diethanethiol: Another related compound with an ethylenedioxy group.
Uniqueness
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- is unique due to its specific structure, which includes both sulfur and nitrogen atoms This structure gives it distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
190121-81-4 |
---|---|
Molekularformel |
C11H26N2S2 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
2-[ethyl-[3-[ethyl(2-sulfanylethyl)amino]propyl]amino]ethanethiol |
InChI |
InChI=1S/C11H26N2S2/c1-3-12(8-10-14)6-5-7-13(4-2)9-11-15/h14-15H,3-11H2,1-2H3 |
InChI-Schlüssel |
QDMJFAAQWFACMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCN(CC)CCS)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.